molecular formula C16H19NO5 B13144418 Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-

Cat. No.: B13144418
M. Wt: 305.32 g/mol
InChI Key: YDYLAUXUHIXCDN-IHRRRGAJSA-N
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Description

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound with a unique structure that combines elements of furo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester typically involves multi-step reactions. One common method includes the use of Rh-catalyzed tandem reactions to construct the furo[2,3-c]pyridine core . This process often involves cyclization and functional group modifications to achieve the desired ester form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Introduction to Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic Acid, Hexahydro-, 6-(Phenylmethyl) Ester

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

Pharmacological Potential : The compound's structure suggests potential interactions with biological targets. It may exhibit properties similar to other pyridine derivatives known for their pharmacological activities.

Case Study: Antiviral Activity

Research has indicated that compounds similar to furo[2,3-c]pyridine derivatives can act as inhibitors of viral proteases, which are crucial for the replication of viruses such as HIV and hepatitis C. For instance, hexahydro-furo[2,3-b]furan-3-ol has been noted for its role in developing antiviral agents .

Material Science

Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry. Its unique structure allows for the development of polymers with specific mechanical and thermal properties.

Case Study: Biodegradable Polymers

In recent studies, furo[2,3-c]pyridine derivatives have been explored for creating biodegradable plastics. These materials are essential in reducing environmental impact while maintaining functionality in applications such as packaging .

Agricultural Chemistry

Pesticide Development : The structural features of furo[2,3-c]pyridine derivatives make them candidates for developing new agrochemicals. Their potential as herbicides or insecticides is under investigation.

Case Study: Herbicidal Activity

Research has shown that similar compounds can inhibit specific enzymes in plants, leading to effective herbicidal action without harming non-target species. This opens avenues for sustainable agricultural practices .

Table 1: Comparison of Biological Activities of Furo[2,3-c]pyridine Derivatives

Compound NameActivity TypeTargetReference
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acidAntiviralViral Proteases
Hexahydro-furo[2,3-b]furan-3-olAntiviralHIV Protease
Furo[2,3-c]pyridine derivativeHerbicidalPlant Enzymes

Table 2: Physical Properties of Furo[2,3-c]pyridine Compounds

PropertyValue
Boiling PointPredicted 415.4 ± 40.0 °C
DensityPredicted 1.220 ± 0.06 g/cm³
pKaPredicted 4.29 ± 0.20

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, disrupting key cellular pathways and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester is unique due to its specific ester functional group and the hexahydro modification, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound notable for its unique bicyclic structure that integrates both furan and pyridine moieties. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19NO5
  • CAS Number : 1391732-42-5
  • Key Functional Groups :
    • Two carboxylic acid groups
    • One phenylmethyl ester group

The structure allows for various chemical transformations that may enhance its biological activity or alter its properties for specific applications.

Biological Activities

Research indicates that furo[2,3-c]pyridine derivatives may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Properties : The compound has been studied for its potential in inhibiting cancer cell growth.
  • Enzyme Inhibition : Interaction studies reveal binding affinities with various enzymes, suggesting potential as enzyme inhibitors.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacterial strains
AntitumorInhibits growth of cancer cells
Enzyme InhibitionBinds to specific enzymes

The mechanisms underlying the biological activities of furo[2,3-c]pyridine derivatives are still under investigation. However, several hypotheses have been proposed:

  • Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Interaction : Evidence suggests that it can inhibit certain enzymes critical for metabolic processes in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that it may influence oxidative stress pathways within cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various furo[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Antitumor Activity

In vitro experiments assessed the impact of the compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(2S,3aS,7aR)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14-/m0/s1

InChI Key

YDYLAUXUHIXCDN-IHRRRGAJSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1C[C@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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